molecular formula C19H17N5O3S B2785601 methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate CAS No. 924741-53-7

methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2785601
CAS No.: 924741-53-7
M. Wt: 395.44
InChI Key: FPCNUKAOBBCOFC-UHFFFAOYSA-N
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Description

Methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a furan-2-carboxylate ester. Key structural elements include:

  • Triazolopyrimidine scaffold: A nitrogen-rich bicyclic system known for its role in agrochemicals and pharmaceuticals, often associated with enzyme inhibition (e.g., acetolactate synthase (ALS) in herbicides).
  • Sulfanyl (-S-) linker: Connects the triazolopyrimidine core to a methylene group, which bridges to the furan ring.
  • Furan-2-carboxylate methyl ester: The ester group may improve bioavailability by increasing lipophilicity, a common strategy in pro-drug design .

Properties

IUPAC Name

methyl 5-[[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-12-3-5-13(6-4-12)9-24-17-16(22-23-24)18(21-11-20-17)28-10-14-7-8-15(27-14)19(25)26-2/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCNUKAOBBCOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(O4)C(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Comparison

The triazolopyrimidine core distinguishes the target compound from other heterocyclic systems:

Compound Class Core Structure Example Compounds Key Properties Reference
Triazolopyrimidine Fused triazole + pyrimidine Target compound, Penoxsulam High ALS inhibition potency N/A
Triazine 1,3,5-triazine Metsulfuron-methyl () ALS inhibitors, sulfonylurea herbicides
Pyrazoline 4,5-dihydro-1H-pyrazole N-substituted pyrazolines () Structural diversity via substituent variation
  • Key Insight : Triazolopyrimidines often exhibit stronger binding to ALS compared to triazines due to their planar, electron-deficient cores, which may improve herbicidal activity .

Substituent Effects

  • Contrasts with sulfonylurea-linked triazines (), where polar sulfonyl groups dominate .
  • Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) Linkers :

    • Sulfanyl groups (target compound) are less electron-withdrawing than sulfonyl groups (e.g., metsulfuron-methyl in ), which may alter interaction with ALS enzymes .

Ester Functionalization

  • Methyl Ester in Furan :
    • Shares this feature with sulfonylurea herbicides (), where esters enhance systemic transport and stability .
    • Unlike pyrazoline carbaldehydes (), esters are hydrolytically stable, enabling prolonged activity .

Hypothetical Activity and Mechanisms

Based on structural parallels:

  • ALS Inhibition : Likely mechanism if the compound acts as a herbicide, akin to triazine and triazolopyrimidine sulfonylureas .
  • Resistance Profile : Triazolopyrimidines may circumvent resistance seen in triazine-based herbicides due to distinct binding modes.

Data Table: Structural and Functional Comparison

Parameter Target Compound Metsulfuron-Methyl () Pyrazoline Derivatives ()
Core Structure Triazolopyrimidine Triazine Pyrazoline
Key Substituent 4-Methylphenylmethyl Sulfonylurea Halogenated aryl groups
Linker Sulfanyl (-S-) Sulfonyl (-SO₂-) Carbonyl (-CO-)
Ester Group Methyl furan-2-carboxylate Methyl benzoate Carbaldehyde/ketone
Hypothesized Use Herbicide (ALS inhibitor) Herbicide (ALS inhibitor) Structural models
Structural Confirmation Not reported Crystallography (indirect) X-ray diffraction (explicit)

Biological Activity

Methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate is a novel compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties as well as its mechanism of action.

Chemical Structure

The compound's structure includes a furan ring, a triazole-pyrimidine moiety, and a methylsulfanyl group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a related thiazolopyridine derivative showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fMicrococcus luteusModerate
3fCandida spp.High

These findings suggest that the methyl sulfanyl and triazole-pyrimidine components may enhance the compound's interaction with bacterial targets.

Antifungal Activity

The compound also exhibits antifungal properties. Studies indicated that derivatives similar to this compound showed significant activity against various fungal strains including those from the genus Candida and Saccharomyces.

Case Study: Antifungal Efficacy

In a comparative study involving several derivatives, compounds were tested against clinical strains of fungi. The results indicated that specific structural modifications led to enhanced antifungal activity:

  • Compound 3f demonstrated the highest antifungal activity against Candida albicans.
  • Compound 3g showed selective action against both Gram-positive and Gram-negative fungi.

Anticancer Potential

The anticancer activity of compounds containing the triazole and pyrimidine scaffolds has been widely documented. These compounds often act through mechanisms such as inhibition of key enzymes involved in cancer cell proliferation.

The mechanism by which these compounds exert their anticancer effects typically involves:

  • Inhibition of DNA gyrase and MurD enzyme activity.
  • Induction of apoptosis in cancer cells through interaction with cellular pathways.

A study highlighted that certain derivatives exhibited binding affinities comparable to established anticancer drugs like ciprofloxacin, suggesting potential for further development as anticancer agents .

Q & A

Q. How should researchers validate the stability of this compound under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation via HPLC-UV and characterize degradants using LC-QTOF-MS . Store lyophilized samples at -80°C with desiccants to prevent hydrolysis .

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